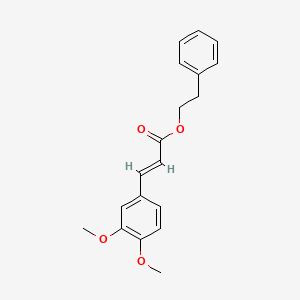
Dirhodium(II) tetrakis(caprolactam)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dirhodium(II) tetrakis(caprolactam) is an organometallic complex with the chemical formula C24H40N4O4Rh2. It is known for its distinctive violet to blue-lilac crystalline appearance and is primarily used as a catalyst in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dirhodium(II) tetrakis(caprolactam) is synthesized through the reaction of rhodium(II) acetate with caprolactam in an inert atmosphere. The reaction typically occurs at elevated temperatures and requires careful control of the reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Dirhodium(II) tetrakis(caprolactam) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dirhodium(II) tetrakis(caprolactam) undergoes various types of reactions, including:
Oxidation: It can catalyze the oxidation of organic substrates.
Reduction: It can participate in reduction reactions under specific conditions.
Substitution: It can undergo ligand substitution reactions[][3].
Common Reagents and Conditions
Common reagents used in reactions with Dirhodium(II) tetrakis(caprolactam) include diazo compounds, which are often used in carbenoid reactions. The reactions typically occur under mild conditions, making the compound a versatile catalyst[3][3].
Major Products Formed
The major products formed from reactions involving Dirhodium(II) tetrakis(caprolactam) depend on the specific reaction conditions and substrates used. For example, in carbenoid reactions, the products can include cyclopropanes and other ring structures[3][3].
Wissenschaftliche Forschungsanwendungen
Dirhodium(II) tetrakis(caprolactam) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Dirhodium(II) tetrakis(caprolactam) involves the formation of a reactive intermediate, such as a carbenoid, which can then interact with various substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in carbenoid reactions, the compound facilitates the insertion of a carbene into a C-H bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dirhodium(II) acetate: Another rhodium-based catalyst with similar applications but different ligand structures.
Dirhodium(II) tetraacetate: Similar in function but with acetate ligands instead of caprolactam.
Uniqueness
Dirhodium(II) tetrakis(caprolactam) is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic reactions. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable tool in both academic and industrial research .
Eigenschaften
Molekularformel |
C24H40N4O4Rh2 |
|---|---|
Molekulargewicht |
654.4 g/mol |
IUPAC-Name |
rhodium(2+);3,4,5,6-tetrahydro-2H-azepin-7-olate |
InChI |
InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);;/q;;;;2*+2/p-4 |
InChI-Schlüssel |
SJMHYMNHWAKIQF-UHFFFAOYSA-J |
Kanonische SMILES |
C1CCC(=NCC1)[O-].C1CCC(=NCC1)[O-].C1CCC(=NCC1)[O-].C1CCC(=NCC1)[O-].[Rh+2].[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


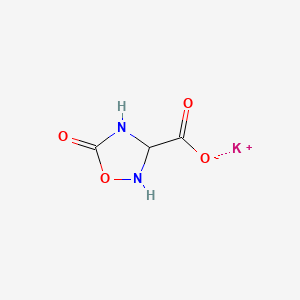
![2-[(6-Chloro-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12355384.png)
![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione,hydrochloride](/img/structure/B12355387.png)
![5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355395.png)
![1,7a-Dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12355408.png)
![N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12355410.png)
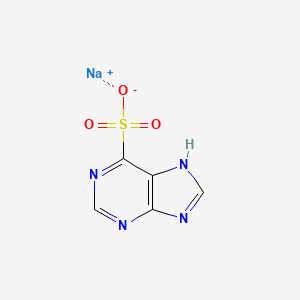
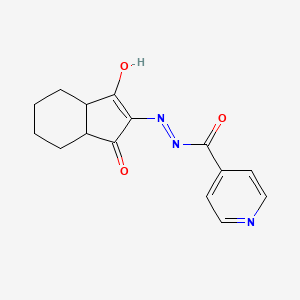
![5-Chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12355423.png)
![5-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12355433.png)
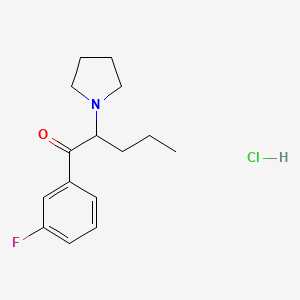
![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B12355449.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-phenylmethoxy-5H-purin-6-one](/img/structure/B12355469.png)
